2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone
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Overview
Description
2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is a synthetic organic compound with the molecular formula C17H15ClFNO It is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes a chlorine and a fluorine atom on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of 4-chloro-3-fluorobenzophenone through a Friedel-Crafts acylation reaction. This reaction typically uses 4-chloro-3-fluorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidine Ring: The next step involves the nucleophilic substitution reaction where the benzophenone core reacts with azetidine. This step often requires a base such as potassium carbonate to facilitate the reaction.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone.
Industrial Production Methods
Industrial production of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms on the benzene rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and the benzophenone core allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorobenzophenone: Lacks the azetidine ring, making it less versatile in certain applications.
2’-Azetidinomethylbenzophenone: Lacks the chlorine and fluorine atoms, affecting its reactivity and interactions.
4-Chloro-3-fluoroacetophenone: Smaller structure with different chemical properties.
Uniqueness
2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is unique due to the combination of the azetidine ring and the substituted benzophenone core. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDKGSCBSHNIGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643713 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-99-9 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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